3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA
Description
3-(1-Benzofuran-2-carbonyl)-1-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiourea is a heterocyclic thiourea derivative with a complex molecular architecture. Its structure integrates a benzofuran carbonyl group, a benzothiazole moiety, and a chlorophenyl ring, linked via a thiourea bridge (–NH–C(=S)–NH–). The benzofuran and benzothiazole groups are aromatic heterocycles known for their electron-rich properties, which can enhance interactions with biological targets or materials .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2S2/c24-16-10-9-14(12-15(16)22-26-17-6-2-4-8-20(17)31-22)25-23(30)27-21(28)19-11-13-5-1-3-7-18(13)29-19/h1-12H,(H2,25,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKEYQLWJFDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA typically involves multi-step organic reactions. A common approach might include:
Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran with thionyl chloride.
Synthesis of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Coupling Reaction: The benzofuran-2-carbonyl chloride can then be reacted with the benzothiazole derivative in the presence of a base to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea group.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include kinases, proteases, or receptors.
Comparison with Similar Compounds
Key Observations:
Heterocycle Variations: Replacement of benzothiazole with pyrimidine (as in ) reduces molecular complexity and may alter hydrogen-bonding capacity due to pyrimidine's nitrogen-rich structure.
Functional Group Impact :
- The perfluorophenyl group in confers extreme lipophilicity and electron-withdrawing effects, contrasting with the chlorophenyl group in the target compound, which offers moderate hydrophobicity.
- Carbonyl chloride in introduces high reactivity, making it suitable for synthesizing amides or esters, unlike the stable thiourea bridge in the target molecule.
Biological Relevance :
- The oxazole-amine derivative in demonstrated antimicrobial activity, suggesting that the benzofuran-thiourea scaffold in the target compound may also have untested bioactivity.
- Thiourea derivatives with chiral centers (e.g., ) highlight the importance of stereochemistry in drug design, though the target compound lacks such stereochemical complexity.
Physicochemical and Crystallographic Insights
- The benzothiazole group in the target molecule may enhance π-π stacking interactions in solid-state structures.
- Solubility and Stability : The chlorophenyl group likely improves lipid membrane permeability compared to the polar pyrimidine analogue in . However, the absence of hydrophilic groups (e.g., –OH or –NH2) may limit aqueous solubility.
Biological Activity
The compound 3-(1-benzofuran-2-carbonyl)-1-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiourea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 494.6 g/mol. The compound features a complex structure that includes a benzofuran moiety and a benzothiazole ring, which are known for their biological significance.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that compounds containing thiourea groups exhibit significant antitumor properties. The presence of the benzothiazole moiety is particularly notable for its ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
- Antimicrobial Properties : The thiourea group has also been associated with antimicrobial activity against various pathogens. Research indicates that similar compounds can disrupt bacterial cell walls or inhibit essential enzymatic processes, leading to cell death.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which plays a crucial role in cellular redox balance and cancer cell survival.
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Antitumor Studies
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited potent cytotoxicity against human tumor cells, including:
Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains using disk diffusion methods. The results demonstrated that the compound showed significant inhibition zones against:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
Case Studies
In a notable case study, researchers synthesized a series of thiourea derivatives based on the structure of this compound and evaluated their biological activities. One derivative was found to have enhanced antitumor activity compared to its predecessors, suggesting that structural modifications can significantly impact biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
